

benchmarking the performance of 4-Bromo-3ethynylphenol in organic synthesis

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Compound of Interest

Compound Name: 4-Bromo-3-ethynylphenol

Cat. No.: B15321095

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Performance Benchmark: 4-Bromo-3ethynylphenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-3-ethynylphenol is a versatile bifunctional molecule offering valuable reactivity for the synthesis of complex organic scaffolds. Its structure, featuring a reactive bromine atom and a terminal alkyne on a phenolic backbone, makes it a prime candidate for sequential or orthogonal functionalization through cross-coupling and cycloaddition reactions. This guide provides a comparative overview of its performance in two key transformations: the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry." While specific experimental data for **4-Bromo-3-ethynylphenol** is limited in the available scientific literature, this guide extrapolates its expected performance based on well-established principles and data from structurally similar compounds.

Data Presentation: Comparative Performance in Key Reactions

Due to the absence of specific literature reports on the performance of **4-Bromo-3-ethynylphenol**, the following tables provide a generalized comparison with a common alternative, 4-Bromophenol, in the context of Sonogashira coupling, and a generic terminal alkyne for CuAAC. The data presented is based on typical outcomes for these reaction types.



Table 1: Performance in Sonogashira Coupling

Feature	4-Bromo-3-ethynylphenol	4-Bromophenol (Alternative)
Reaction Type	Palladium-catalyzed cross- coupling	Palladium-catalyzed cross- coupling
Reactive Site	Aryl Bromide (C-Br bond)	Aryl Bromide (C-Br bond)
Coupling Partner	Terminal Alkyne	Terminal Alkyne
Typical Catalyst	Pd(PPh3)4, PdCl2(PPh3)2, Cul (co-catalyst)	Pd(PPh ₃) ₄ , PdCl ₂ (PPh ₃) ₂ , CuI (co-catalyst)
Typical Base	Amine base (e.g., Et₃N, DIPEA)	Amine base (e.g., Et₃N, DIPEA)
Expected Yield	Moderate to High	Moderate to High
Key Advantage	The ethynyl group allows for subsequent functionalization (e.g., via click chemistry).	Simpler starting material, potentially lower cost.
Potential Challenge	The phenolic hydroxyl may require protection depending on the reaction conditions and coupling partner.	Lacks the secondary reactive site for further elaboration.

Table 2: Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)



Feature	4-Bromo-3-ethynylphenol	Generic Terminal Alkyne (Alternative)
Reaction Type	1,3-Dipolar Cycloaddition	1,3-Dipolar Cycloaddition
Reactive Site	Terminal Alkyne (C≡C-H bond)	Terminal Alkyne (C≡C-H bond)
Coupling Partner	Organic Azide	Organic Azide
Typical Catalyst	Cu(I) source (e.g., CuSO4/sodium ascorbate, CuI)	Cu(I) source (e.g., CuSO ₄ /sodium ascorbate, CuI)
Typical Solvent	Aqueous or organic solvents	Aqueous or organic solvents
Expected Yield	High to Quantitative[1]	High to Quantitative[1]
Key Advantage	Forms a stable triazole linkage while retaining the bromine atom for subsequent crosscoupling reactions.	Broadly applicable to a wide range of substrates.
Potential Challenge	The phenolic proton might interfere with the catalyst; a mild base may be required.	The alternative may lack other functional handles for orthogonal chemistry.

Experimental Protocols

The following are generalized experimental protocols for Sonogashira coupling and CuAAC reactions, which can be adapted for **4-Bromo-3-ethynylphenol**.

General Procedure for Sonogashira Coupling of an Aryl Bromide

This protocol is a standard procedure for the coupling of an aryl bromide with a terminal alkyne. [1][2]

Materials:

• Aryl bromide (e.g., **4-Bromo-3-ethynylphenol**)



- · Terminal alkyne
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine or diisopropylethylamine)
- Anhydrous solvent (e.g., THF or DMF)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 eq.), palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
- Add the anhydrous solvent, followed by the amine base (2-3 eq.).
- Add the terminal alkyne (1.1-1.5 eq.) to the mixture.
- Stir the reaction mixture at room temperature or heat as required (typically 50-100 °C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent.
- Filter the mixture through a pad of celite to remove the catalyst.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical "click chemistry" reaction between an alkyne and an azide.[3] [4][5]



Materials:

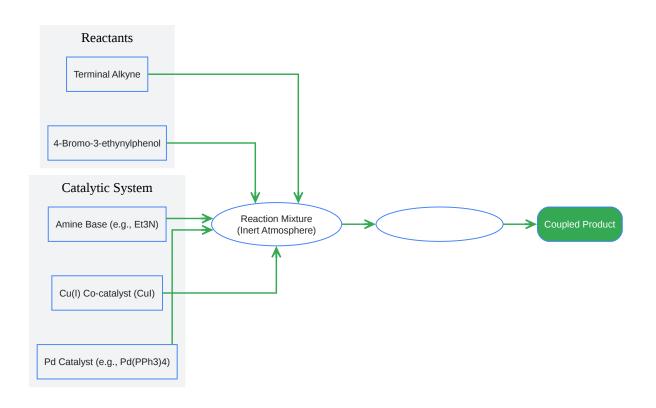
- Alkyne (e.g., 4-Bromo-3-ethynylphenol)
- Azide
- Copper(II) sulfate (CuSO₄)
- · Sodium ascorbate
- Solvent (e.g., a mixture of water and a co-solvent like t-BuOH or DMSO)

Procedure:

- In a reaction vessel, dissolve the alkyne (1.0 eq.) and the azide (1.0-1.2 eq.) in the chosen solvent system.
- In a separate vial, prepare a fresh solution of sodium ascorbate (10-20 mol%) in water.
- In another vial, prepare a solution of CuSO₄ (1-5 mol%) in water.
- To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
- Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, the product can often be isolated by precipitation, extraction, or column chromatography.

Mandatory Visualization Sonogashira Coupling Workflow



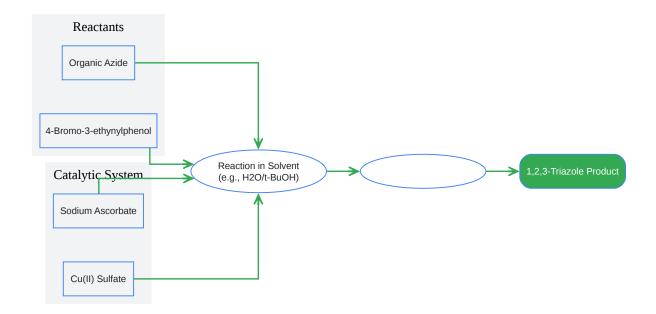


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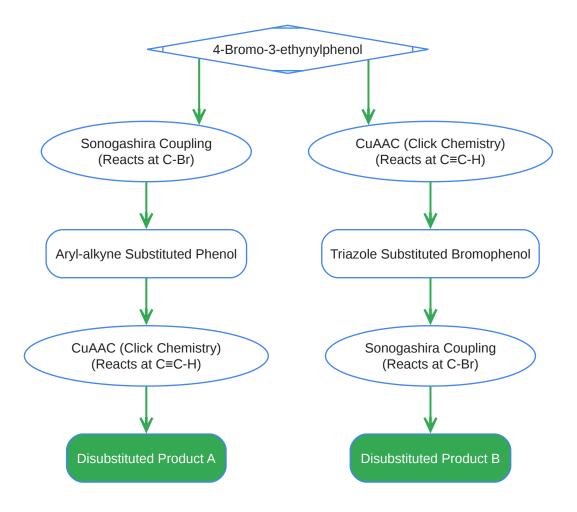
Caption: Workflow for the Sonogashira coupling of 4-Bromo-3-ethynylphenol.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow









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